3-Thiophenemalonic acid

Catalog No.
S1519324
CAS No.
21080-92-2
M.F
C7H6O4S
M. Wt
186.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Thiophenemalonic acid

CAS Number

21080-92-2

Product Name

3-Thiophenemalonic acid

IUPAC Name

2-thiophen-3-ylpropanedioic acid

Molecular Formula

C7H6O4S

Molecular Weight

186.19 g/mol

InChI

InChI=1S/C7H6O4S/c8-6(9)5(7(10)11)4-1-2-12-3-4/h1-3,5H,(H,8,9)(H,10,11)

InChI Key

GCOOGCQWQFRJEK-UHFFFAOYSA-N

SMILES

C1=CSC=C1C(C(=O)O)C(=O)O

Synonyms

2-(3-Thienyl)malonic Acid; 3-Thienylmalonic Acid

Canonical SMILES

C1=CSC=C1C(C(=O)O)C(=O)O

Synthesis and Characterization:

3-Thiophenemalonic acid is a heterocyclic compound containing a thiophene ring and a malonic acid moiety. Its synthesis has been reported in various scientific publications, with methods involving Knoevenagel condensation, Claisen condensation, and other organic reactions. Researchers have also characterized its physical and chemical properties, including melting point, solubility, and spectral data (e.g., NMR, IR) [, ].

Potential Applications:

While the specific applications of 3-thiophenemalonic acid are still under exploration, its unique structure suggests potential uses in various scientific research fields:

  • Organic synthesis: The presence of the malonic acid group makes 3-thiophenemalonic acid a versatile building block for the synthesis of other complex organic molecules. Researchers can utilize its reactive functionality to introduce the thiophene ring into desired target molecules [].
  • Medicinal chemistry: The thiophene scaffold is present in several bioactive compounds with diverse pharmacological activities. Studies have investigated the potential of 3-thiophenemalonic acid derivatives as anti-microbial, anti-inflammatory, and anti-cancer agents [, ].
  • Material science: The combination of aromatic and carboxylic acid functionalities in 3-thiophenemalonic acid could be beneficial for the development of novel functional materials. Researchers have explored its potential use in the design of polymers, liquid crystals, and other materials with specific properties [].

Current Research Trends:

Current research on 3-thiophenemalonic acid primarily focuses on:

  • Developing new synthetic routes and exploring its reactivity for the preparation of diverse derivatives.
  • Investigating the potential biological activities of these derivatives through in vitro and in vivo studies.
  • Evaluating the suitability of 3-thiophenemalonic acid and its derivatives for material science applications.

3-Thiophenemalonic acid is an organic compound characterized by the presence of a thiophene ring and two carboxylic acid groups. Its molecular formula is C7H6O4SC_7H_6O_4S, and it features a unique structure that includes a thiol group, which contributes to its reactivity and potential applications in various fields. This compound is notable for its role as an additive in enhancing the performance of organic-inorganic halide perovskite solar cells, where it improves the crystallinity and stability of the light-absorbing layer under humid conditions .

Research indicates that 3-thiophenemalonic acid exhibits significant biological activity, particularly in electrochemical detection applications. For instance, it has been used in sensors for metronidazole detection, showcasing a low limit of detection and broad linear range for quantifying this antibiotic in various samples . The compound's thiol group may also play a role in biological interactions, although specific studies on its direct biological effects remain limited.

Several synthesis methods have been reported for 3-thiophenemalonic acid:

  • Direct Synthesis from Thiophene Derivatives: One common method involves the reaction of thiophene derivatives with malonic acid in the presence of suitable catalysts or solvents.
  • Electropolymerization: This technique has been employed to create poly(3-thiophenemalonic acid), which allows for the incorporation of this compound into various matrices for enhanced functionality .
  • Functionalization Strategies: Modifying existing thiophene compounds to introduce carboxylic acid groups is another approach to synthesizing 3-thiophenemalonic acid.

3-Thiophenemalonic acid finds applications across several domains:

  • Solar Cells: It serves as an additive in perovskite solar cells, improving power conversion efficiency and stability under high humidity .
  • Electrochemical Sensors: The compound is utilized in the development of sensitive sensors for detecting pharmaceuticals such as metronidazole, demonstrating significant electrocatalytic properties .
  • Material Science: Its polymeric forms are explored for various material applications, including nanocomposites and conductive materials.

Studies involving 3-thiophenemalonic acid have focused on its interactions within composite materials and electrochemical systems. For example, when combined with carbonized metal-organic frameworks, it enhances electrocatalytic activity, suggesting synergistic effects that improve sensor performance . Additionally, its role in stabilizing perovskite structures under environmental stressors highlights its potential as a stabilizing agent in material formulations .

Several compounds share structural features with 3-thiophenemalonic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Thiophenemalonic AcidSimilar thiophene and malonic structureDifferent position of functional groups
3-Thiopheneacetic AcidContains acetic acid instead of malonicLess acidic character due to single carboxyl group
4-Thiophenebutyric AcidLonger carbon chain with thiophenePotentially different solubility and reactivity
Poly(3-thiophene)Polymer form of thiopheneExhibits conductive properties

The uniqueness of 3-thiophenemalonic acid lies in its dual carboxylic acid functionality combined with a thiophene ring, which offers versatility in applications ranging from photovoltaics to electrochemical sensors. Its ability to enhance performance metrics in these applications sets it apart from similar compounds.

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.02%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

21080-92-2

Wikipedia

3-Thiophenemalonic acid

General Manufacturing Information

Propanedioic acid, 2-(3-thienyl)-: INACTIVE

Dates

Modify: 2023-08-15

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